2-Amino-4,5-dichlorobenzothiazole
Overview
Description
2-Amino-4,5-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 g/mol . The IUPAC name for this compound is 4,5-dichloro-1,3-benzothiazol-2-amine .
Molecular Structure Analysis
The InChI code for 2-Amino-4,5-dichlorobenzothiazole is InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6 (5 (3)9)11-7 (10)12-4/h1-2H, (H2,10,11)
. Its canonical SMILES string is C1=CC (=C (C2=C1SC (=N2)N)Cl)Cl
.
Physical And Chemical Properties Analysis
2-Amino-4,5-dichlorobenzothiazole has a topological polar surface area of 67.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . It does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.9472247 g/mol .
Scientific Research Applications
Green Chemistry
Benzothiazoles, including 2-Amino-4,5-dichlorobenzothiazole, have played an important role in the field of green chemistry . They are synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyclization of thioamide or carbon dioxide (CO2) is also used as raw materials .
Antibacterial Potential
Benzothiazole derivatives have shown significant antibacterial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Anticancer Activity
Benzothiazoles have shown potent anticancer activity . They have been used in the development of novel anticancer drugs .
Antioxidant Activity
Benzothiazoles have demonstrated antioxidant activity . They have been used in the development of drugs to manage oxidative stress-related diseases .
Anti-inflammatory Activity
Benzothiazoles have shown anti-inflammatory activity . They have been used in the development of drugs to manage inflammation-related diseases .
Antiviral Activity
Benzothiazoles have demonstrated antiviral activity . They have been used in the development of drugs to manage viral infections .
Antidiabetic Activity
Benzothiazoles have shown antidiabetic activity . They have been used in the development of drugs to manage diabetes .
Neuroprotective Activity
Benzothiazoles have demonstrated neuroprotective activity . They have been used in the development of drugs to manage neurodegenerative diseases .
Safety And Hazards
2-Amino-4,5-dichlorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
4,5-dichloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFXJZIUQGHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349883 | |
Record name | 2-amino-4,5-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dichlorobenzothiazole | |
CAS RN |
1849-71-4 | |
Record name | 2-amino-4,5-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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